2-Chlorophenol

Catalytic Oxidation Wastewater Treatment Advanced Oxidation Processes

2-Chlorophenol (ortho-chlorophenol), a monochlorophenol isomer bearing a chlorine substituent ortho to the hydroxyl group, is a pale amber liquid with a molecular weight of 128.56 g/mol, a boiling point of 175–176 °C, a water solubility of 28.5 g/L at 20 °C, and a pKa of 8.49 at 25 °C. Unlike its meta- and para-substituted isomers, the ortho-chloro configuration establishes a unique intramolecular O–H···Cl hydrogen bond that fundamentally alters its ground-state association behavior, electronic excited-state dynamics, and synthetic utility as a precursor to polychlorinated derivatives.

Molecular Formula C6H5ClO
C6H5ClO
C6H4ClOH
Molecular Weight 128.55 g/mol
CAS No. 95-57-8
Cat. No. B165306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorophenol
CAS95-57-8
Synonyms2-chlorophenol
2-monochlorophenol
o-chlorophenol
o-monochlorophenol
ortho-chlorophenol
ortho-monochlorophenol
Molecular FormulaC6H5ClO
C6H5ClO
C6H4ClOH
Molecular Weight128.55 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)O)Cl
InChIInChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8H
InChIKeyISPYQTSUDJAMAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 59 °F (NTP, 1992)
Sol in ethanol, ethyl ether;  slightly soluble in chloroform;  very sol in benzene
Sol in aqueous sodium hydroxide, alcohol, ether
2.85 PARTS SOL IN 100 PARTS WATER @ 20 °C
Freely soluble in alcohol, ether, caustic alkali solutions
For more Solubility (Complete) data for 2-CHLOROPHENOL (6 total), please visit the HSDB record page.
Solubility in water, g/100ml at 20 °C: 2.85

2-Chlorophenol (CAS 95-57-8) – Ortho-Chlorinated Phenol for Selective Synthesis and Differentiated Reactivity


2-Chlorophenol (ortho-chlorophenol), a monochlorophenol isomer bearing a chlorine substituent ortho to the hydroxyl group, is a pale amber liquid with a molecular weight of 128.56 g/mol, a boiling point of 175–176 °C, a water solubility of 28.5 g/L at 20 °C, and a pKa of 8.49 at 25 °C . Unlike its meta- and para-substituted isomers, the ortho-chloro configuration establishes a unique intramolecular O–H···Cl hydrogen bond that fundamentally alters its ground-state association behavior, electronic excited-state dynamics, and synthetic utility as a precursor to polychlorinated derivatives [1].

Why 2-Chlorophenol Cannot Be Readily Substituted with Other Monochlorophenol Isomers or Phenol


Substituting 2-chlorophenol with phenol, 3-chlorophenol, or 4-chlorophenol is not functionally equivalent in research or industrial applications. The ortho-chlorine substituent confers a distinct intramolecular O–H···Cl hydrogen bond that is absent in the meta and para isomers, directly affecting photochemical stability, excited-state lifetimes, and self-association behavior in nonpolar solvents [1]. In catalytic oxidation systems, 2-chlorophenol exhibits up to 90.3% conversion versus 86.5–88.9% for phenol under identical conditions [2]. In adsorption processes, its uptake onto granular activated carbon is measurably greater than phenol but lower than 4-chlorophenol, reflecting a position-dependent hydrophobicity and solubility profile that governs environmental fate and separation efficiency [3].

Quantitative Differentiation Evidence for 2-Chlorophenol Versus Comparators


Enhanced Catalytic Oxidation Conversion of 2-Chlorophenol Relative to Phenol

Under identical catalytic oxidation conditions using Mn(II)−MCM41 with H₂O₂ at 353 K and 0.2 MPa, 2-chlorophenol achieved 90.3% conversion in 5 hours compared to 86.5–88.9% for phenol [1].

Catalytic Oxidation Wastewater Treatment Advanced Oxidation Processes

Subpicosecond Excited-State Lifetime of 2-Chlorophenol Versus Millisecond-Timescale Lifetimes of 3- and 4-Chlorophenol

The S₁(¹ππ*) state of the syn-conformer of 2-chlorophenol exhibits a subpicosecond lifetime in the gas phase, whereas the corresponding S₁ states of 3-chlorophenol and 4-chlorophenol have lifetimes that are approximately 2 and 3 orders of magnitude longer, respectively [1]. This dramatic difference is attributed to the intramolecular O–H···Cl hydrogen bond unique to the ortho isomer.

Photochemistry Ultrafast Spectroscopy Excited-State Dynamics

Intermediate Adsorption Affinity on Granular Activated Carbon Between Phenol and 4-Chlorophenol

The uptake of phenolic compounds onto granular activated carbon (GAC) follows the order: Phenol < 2-Chlorophenol < 4-Chlorophenol < 2,4-Dichlorophenol < 2,4,6-Trichlorophenol [1]. This trend correlates with increasing molecular weight, cross-sectional area, and hydrophobicity, and with decreasing water solubility and pKa.

Adsorption Water Treatment Activated Carbon Environmental Remediation

Lower Acute Toxicity to Freshwater Photobacterium Compared to Higher-Chlorinated Analogs

Acute toxicity testing with freshwater photobacterium Vibrio qinghaiensis sp.-Q67 yielded EC₅₀ values of 99.57 mg/L for 2-chlorophenol, 25.19 mg/L for 2,4-dichlorophenol, and 3.42 mg/L for 2,3,4-trichlorophenol [1]. The toxicity increases with the number of chlorine substituents on the benzene ring.

Aquatic Toxicology Ecotoxicology Risk Assessment Environmental Fate

Distinct Association Behavior and Solubility in Nonpolar Solvents Driven by Intramolecular Hydrogen Bonding

In CCl₄ solution, 2-chlorophenol (Group II) exhibits strong intramolecular O–H···Cl hydrogen bonding that shifts the equilibrium away from intermolecular OH···OH association, favoring cyclic non-planar trimers, in contrast to 3- and 4-chlorophenol (Group I) which preferentially form non-planar cyclic tetramers [1]. Chlorophenols forming cyclic associates are better soluble in CCl₄ than those forming linear associates.

Spectroscopy Hydrogen Bonding Solubility DFT

Patent-Documented Utility as a Selective Precursor to 2,6-Dichlorophenol Agrochemical Intermediates

2-Chlorophenol is specifically claimed as a substrate for the solvent-free, amine-catalyzed chlorination to yield polychlorophenols such as 2,6-dichlorophenol, a known agrochemical intermediate [1]. The ortho-chloro group directs subsequent electrophilic substitution, enabling selective preparation of specific polychlorinated isomers rather than complex mixtures.

Synthetic Chemistry Agrochemical Intermediates Selective Chlorination Process Chemistry

Optimal Research and Industrial Application Scenarios for 2-Chlorophenol Based on Differentiated Performance


Model Compound for Ultrafast Hydrogen-Bond-Mediated Photodynamics

2-Chlorophenol is uniquely suited as a benchmark system for investigating intramolecular hydrogen-bond-driven nonadiabatic dynamics. Its subpicosecond S₁ lifetime—2 to 3 orders of magnitude shorter than that of 3- and 4-chlorophenol—provides a clean, gas-phase accessible model for studying barrierless internal conversion via conical intersections mediated by O–H···Cl hydrogen bonding [1]. This makes it invaluable for validating computational excited-state dynamics methods and for fundamental photochemistry research.

Catalytic Oxidation Process Development and Wastewater Treatment Optimization

In advanced oxidation process (AOP) development, 2-chlorophenol serves as a representative monochlorinated phenolic pollutant. Its 90.3% conversion efficiency with Mn(II)−MCM41/H₂O₂ at 353 K [1] establishes a benchmark for catalyst performance evaluation. The compound's intermediate adsorption affinity on granular activated carbon—greater than phenol but less than 4-chlorophenol [2]—makes it a critical test analyte for designing and validating adsorptive water treatment systems where isomer-specific breakthrough behavior must be characterized.

Selective Synthesis of 2,6-Dichlorophenol and Related Agrochemical Building Blocks

2-Chlorophenol is the preferred starting material for synthesizing 2,6-dichlorophenol, a key intermediate in the production of certain agrochemicals and pharmaceuticals. Patented solvent-free chlorination processes utilizing amine catalysts in the molten state enable selective ortho-chlorination of 2-chlorophenol to yield the desired polychlorophenol isomer [1]. This synthetic route circumvents the complex isomer separation required when starting from phenol, offering process efficiency advantages in industrial manufacturing workflows.

Spectroscopic Studies of Substituent Effects on Phenol Self-Association

The unique intramolecular O–H···Cl hydrogen bonding in 2-chlorophenol makes it a key member of Group II chlorophenols in spectroscopic association studies. Its preference for cyclic non-planar trimer formation in nonpolar solvents like CCl₄ contrasts sharply with the tetrameric association of Group I chlorophenols (3- and 4-chlorophenol) [1]. This distinct behavior enables researchers to systematically probe how ortho-substitution modulates hydrogen-bonding networks, providing fundamental insights into solvent-solute interactions and solubility phenomena relevant to formulation science and separation processes.

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